ETHYL 4-({2-[5-(2-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-({[5-(2-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[5-(2-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-d][1,2,3]triazole core.
Introduction of the 2-Methylphenyl Group:
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-(2-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Ethyl 4-({[5-(2-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[5-(2-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({[5-(2-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the pyrrolo[3,4-d][1,2,3]triazole core.
METHYL 4-({2-[5-(2-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE: A closely related compound with a methyl ester group instead of an ethyl ester group.
Properties
IUPAC Name |
ethyl 4-[[2-[5-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-32-22(31)14-8-10-15(11-9-14)23-17(28)12-26-19-18(24-25-26)20(29)27(21(19)30)16-7-5-4-6-13(16)2/h4-11,18-19H,3,12H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWQDCZRSZDCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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